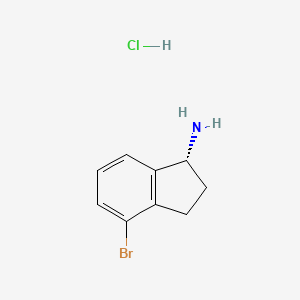

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQTVGHTIXPFNZ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704383 | |

| Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228556-71-5 | |

| Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and strategically placed functional groups—a primary amine on a stereogenic center and a bromine atom on the aromatic ring—make it a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and analytical methodologies for its characterization, offering field-proven insights for its application in research and development. This compound is particularly noted for its role as a key intermediate in the synthesis of novel therapeutics, including selective sphingosine-1-phosphate (S1P) receptor modulators, which are under investigation for various autoimmune diseases.[1][2][3][4][5]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, characterization, and application in synthesis.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source/Justification |

| Chemical Name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | IUPAC Nomenclature |

| CAS Number | 1307231-02-2 | Most consistently cited CAS number.[6][7][8] |

| Molecular Formula | C₉H₁₁BrClN | Based on structural analysis.[9][10][11] |

| Molecular Weight | 248.55 g/mol | Calculated from the molecular formula.[9][10][11][12] |

| Appearance | Off-white to gray solid | Commonly reported by chemical suppliers. |

| Melting Point | Not definitively reported. Expected to be a high-melting solid consistent with a hydrochloride salt. | Data not available in searched literature. |

| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and ethanol due to its salt form. Low solubility in nonpolar organic solvents. | Inferred from the properties of similar amine hydrochlorides. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended by multiple chemical suppliers to prevent degradation. |

Spectroscopic Profile for Structural Elucidation

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, the following represents an expert prediction based on the analysis of its constituent parts and data from closely related analogues like 4-bromoaniline.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as complex multiplets due to their diastereotopic nature. The methine proton adjacent to the amine will be a key signal, likely appearing as a triplet or doublet of doublets. The aromatic protons will show characteristic splitting patterns influenced by the bromine substituent.

-

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the bromine will be in the aromatic region, and its chemical shift will be influenced by the halogen's electronegativity. The stereogenic carbon attached to the amine will be a key signal in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the primary amine salt.

-

C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1000-1200 cm⁻¹.

-

C-Br stretching: A characteristic peak in the lower frequency region, typically 500-600 cm⁻¹.[16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[18][19][20] Common fragmentation patterns for aminoindanes include the loss of the amino group and cleavage of the five-membered ring.[21][22]

Synthesis and Chiral Resolution: A Proposed Workflow

The synthesis logically begins with the preparation of the racemic precursor, followed by chiral resolution.

Synthesis of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

Step 1: Friedel-Crafts Acylation to form 4-Bromo-1-indanone

The synthesis of the key intermediate, 4-bromo-1-indanone, can be achieved via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[23] This reaction is typically acid-catalyzed, using a strong acid like polyphosphoric acid or trifluoromethanesulfonic acid, or by converting the carboxylic acid to an acid chloride followed by reaction with a Lewis acid like aluminum chloride.[23]

Protocol for Step 1:

-

To a solution of 3-(2-bromophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and reflux to form the acid chloride.

-

Cool the reaction mixture and slowly add aluminum chloride at a controlled temperature.

-

Stir the reaction until completion, monitoring by TLC or GC-MS.

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude 4-bromo-1-indanone by recrystallization or column chromatography.

Step 2: Reductive Amination to form Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

The ketone is then converted to the racemic amine via reductive amination. This can be achieved in a one-pot reaction using a nitrogen source like ammonia or hydroxylamine, and a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Protocol for Step 2:

-

Dissolve 4-bromo-1-indanone in a suitable solvent (e.g., methanol).

-

Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction by quenching with water and extracting the product.

-

The resulting racemic amine can be purified before proceeding to chiral resolution.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step.[24] This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[25]

Protocol for Chiral Resolution:

-

Dissolve the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., ethanol or methanol).

-

Add a solution of an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.

-

Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will lead to the preferential precipitation of one.

-

Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-amine.

-

Extract the free amine with an organic solvent.

-

Finally, treat the free (R)-amine with hydrochloric acid to form the stable this compound salt.

Sources

- 1. WO2010043000A1 - S1p receptors modulators and their use thereof - Google Patents [patents.google.com]

- 2. WO2011060392A1 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents [patents.google.com]

- 3. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate (S1P) Receptor Modulators Provide Potential for Diverse Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. This compound | 1307231-02-2 [amp.chemicalbook.com]

- 8. 1307231-02-2|this compound|BLD Pharm [bldpharm.com]

- 9. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 10. chemscene.com [chemscene.com]

- 11. biocat.com [biocat.com]

- 12. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-Bromoaniline(106-40-1) IR Spectrum [chemicalbook.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

- 21. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 24. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure, combined with the stereospecific amine and the reactive bromine handle, makes it a versatile scaffold for the synthesis of complex molecular architectures, particularly for agents targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical characterization, and applications, offering a critical resource for scientists engaged in drug discovery and process development.

Introduction: The Strategic Importance of a Chiral Building Block

The indane scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets. The introduction of a chiral amine at the 1-position creates a critical stereocenter that can profoundly influence pharmacological activity and selectivity. The (R)-enantiomer of 4-bromo-1-aminoindane, in particular, serves as a key building block for a range of neurologically active compounds.[1] The bromine atom at the 4-position offers a valuable site for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will delve into the critical aspects of this compound, from its fundamental chemical identity to its practical application in the synthesis of potential therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BrClN | [1] |

| Molecular Weight | 248.55 g/mol | [1] |

| CAS Number | 1307231-02-2 | [2] |

| Appearance | Off-white to gray solid | [2] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [2] |

The hydrochloride salt form enhances the stability and handling characteristics of the parent amine, making it more suitable for storage and use in subsequent synthetic transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this chiral amine can be approached through two primary strategies: asymmetric synthesis to directly generate the desired (R)-enantiomer, or resolution of a racemic mixture of 4-bromo-2,3-dihydro-1H-inden-1-amine.

3.1. General Synthetic Routes

A common precursor for this synthesis is 4-bromo-1-indanone. The ketone can be converted to the racemic amine via reductive amination. The resulting racemic amine is then subjected to chiral resolution.

Caption: General synthetic workflow for this compound.

3.2. Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a classical and robust method for obtaining the (R)-enantiomer through diastereomeric salt formation with a chiral acid, such as L-(+)-tartaric acid.

Step 1: Synthesis of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

-

Reaction Setup: To a solution of 4-bromo-1-indanone in a suitable solvent (e.g., methanol), add an excess of ammonium formate or another ammonia source.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amine.

Step 2: Chiral Resolution

-

Salt Formation: Dissolve the racemic 4-bromo-1-aminoindane in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same hot solvent.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the diastereomeric salt. The (R)-amine-(L)-tartrate salt is typically less soluble and will preferentially crystallize.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Check: Analyze the enantiomeric excess (ee) of the crystalline salt by chiral HPLC. If the desired purity is not achieved, recrystallization from the same solvent system can be performed.

Step 3: Liberation of the Free Amine and Hydrochloride Salt Formation

-

Liberation: Suspend the diastereomerically pure salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 1M NaOH) until the aqueous layer is basic (pH > 10).

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the free (R)-4-bromo-1-aminoindane.

-

Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the indane core. Key signals include the benzylic proton at the 1-position, the methylene protons at the 2- and 3-positions, and the aromatic protons. The integration and splitting patterns are crucial for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons (with the brominated carbon being significantly shifted), the aliphatic carbons of the five-membered ring, and the chiral carbon bearing the amino group.

4.2. High-Performance Liquid Chromatography (HPLC)

-

Purity Analysis (Reversed-Phase HPLC): A standard C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid) can be used to determine the chemical purity of the compound.

-

Enantiomeric Purity (Chiral HPLC): The enantiomeric excess (ee) is a critical parameter. This is determined using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating enantiomers of chiral amines. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two molecular ion peaks separated by 2 Da.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical candidates, primarily those targeting the central nervous system.[3] Its utility stems from the ability to introduce diverse substituents at the 4-position via the bromo group, allowing for the fine-tuning of pharmacological properties.

5.1. Precursor for CNS Agents

This compound serves as a building block for potential antidepressant, anxiolytic, and antipsychotic agents.[3] The chiral amine moiety can interact with specific receptors or transporters in the brain, while the substituent introduced at the 4-position can modulate potency, selectivity, and pharmacokinetic properties. It is particularly useful in research settings for studying neurotransmitter receptor interactions, especially those related to serotonin and dopamine pathways.[3]

5.2. Scaffold for Fragment-Based Drug Discovery

The rigid indane core makes this molecule an attractive fragment for use in fragment-based drug discovery (FBDD).[1] The bromo group provides a vector for fragment elaboration, allowing for the growth of the fragment into a more potent lead compound by exploring the surrounding chemical space of the target protein's binding site.

Caption: Role of (R)-4-Bromo-1-aminoindane in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[2]

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a strategically important chiral building block in modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical principles. The versatility of its structure, particularly the presence of a modifiable bromine atom, provides medicinal chemists with a powerful tool for the design and synthesis of novel CNS-active compounds. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in the pursuit of new and improved therapeutics.

References

-

MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Intermediate in Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral building block of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). This document will delve into the compound's chemical identity, stereoselective synthesis, analytical characterization, and its applications as a pivotal intermediate in medicinal chemistry, all while emphasizing the underlying scientific principles and safety considerations.

Compound Identification and Physicochemical Properties

This compound is a chiral primary amine hydrochloride salt. The indane scaffold is a privileged structure in CNS drug discovery, and the specific stereochemistry and substitution pattern of this compound make it a valuable precursor for a range of neurologically active agents.

Chemical Structure:

Figure 1: Chemical structure of this compound.

CAS Number and Molecular Information:

It is important to note that multiple CAS numbers have been assigned to this compound by various suppliers. The most frequently cited CAS numbers for the (R)-enantiomer hydrochloride are 1307231-02-2 and 1228556-71-5 . Researchers should verify the CAS number with their chosen supplier. A third CAS number, 1251922-71-0, is also seen but may refer to the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [1][2] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Soluble in water, methanol | Inferred |

| Predicted XlogP | 1.9 | [3] |

Stereoselective Synthesis and Purification

Synthetic Approach: Chiral Resolution

A common and scalable approach is the resolution of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine using a chiral resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Figure 2: Workflow for the synthesis of this compound via chiral resolution.

Representative Protocol for Chiral Resolution:

-

Diastereomeric Salt Formation: Racemic 4-bromo-2,3-dihydro-1H-inden-1-amine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example, a derivative of tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.[4]

-

Fractional Crystallization: The less soluble diastereomeric salt will precipitate out of the solution. The crystals are collected by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization from the same or a different solvent system.[4]

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base, such as sodium hydroxide or potassium carbonate, to neutralize the chiral acid and liberate the free (R)-4-bromo-2,3-dihydro-1H-inden-1-amine. The free amine is then extracted into an organic solvent.

-

Hydrochloride Salt Formation: The organic extract containing the free amine is treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound.

-

Purification: The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Asymmetric Synthesis Approaches

While chiral resolution is a common method, asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer. Several patents describe enantioselective methods for the preparation of related 1-aminoindanes.[5][6] These methods often involve the asymmetric reduction of a corresponding ketoxime or the use of chiral catalysts.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Aliphatic protons of the indane ring system between 2.0 and 4.5 ppm. The methine proton adjacent to the amine group will appear as a multiplet. |

| ¹³C NMR | Aromatic carbons in the downfield region (120-150 ppm). Aliphatic carbons in the upfield region (20-60 ppm). |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₀BrN) at m/z around 211 and 213 (due to the isotopic pattern of bromine).[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-Br stretching. |

| Chiral HPLC | A single peak should be observed under appropriate chiral stationary phase conditions, confirming the high enantiomeric purity of the (R)-enantiomer. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Bromine, Chlorine, and Nitrogen should be consistent with the molecular formula C₉H₁₁BrClN. |

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders.[7] The indane scaffold is a well-established pharmacophore in neuroscience, and the bromo-substituent provides a handle for further chemical modifications through various cross-coupling reactions.

Key Application Areas:

-

CNS Agents: This compound is a valuable intermediate for the synthesis of molecules targeting various CNS receptors and enzymes. The aminoindane structure is found in several approved drugs and clinical candidates for conditions such as Parkinson's disease, Alzheimer's disease, and depression.[8]

-

Fragment-Based Drug Discovery: The relatively small and rigid structure of this molecule makes it an attractive fragment for use in fragment-based screening campaigns to identify novel binders to protein targets.

-

Lead Optimization: The bromine atom can be readily replaced or modified using reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies during lead optimization.

Figure 3: The role of this compound in the drug discovery pipeline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a novel research chemical with potential biological activity. The safety precautions for structurally related halogenated aromatic amines should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Toxicological Information:

The toxicological properties of this specific compound have not been fully investigated. Based on structurally similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Researchers should exercise caution and treat this compound as potentially hazardous.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel compounds with potential therapeutic applications in the central nervous system. Its stereodefined structure and the presence of a synthetically tractable bromine atom make it an important tool for medicinal chemists and drug discovery professionals. Adherence to appropriate synthetic methodologies, thorough analytical characterization, and strict safety protocols are paramount to its successful and safe utilization in the research and development of the next generation of neurological drugs.

References

-

PubChem. (1R)-4-bromo-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. [Link]

- European Patent Office. (2016).

- European Patent Office. (2016).

- European Patent Office. (2010). A process for the preparation of (R)

-

MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

-

Simmler, L. D., Buser, T., & Donoghue, M. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Journal of Psychoactive Drugs, 49(5), 357–369. [Link]

-

Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]

-

Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety Manual. [Link]

-

Peters, C. E., et al. (2019). Safe handling of hazardous drugs. Current Oncology, 26(4), e538–e546. [Link]

-

University of Toronto. (n.d.). Safe Handling of Hazardous Agents and Carcinogens. Temerty Faculty of Medicine. [Link]

-

AZoNano. (2012). Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. [Link]

-

Domainex. (n.d.). CNS Drug Discovery. Retrieved from [Link]

Sources

- 1. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor That Affords Robust CNS Aβ Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 4. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. mdpi.com [mdpi.com]

- 7. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 8. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. safety.duke.edu [safety.duke.edu]

- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analytical characterization, applications, and safety protocols.

Introduction

This compound is a chiral amine derivative of indane. Its specific stereochemistry and the presence of a bromine atom make it a valuable building block in medicinal chemistry. The indane scaffold is a privileged structure in drug discovery, and this particular compound serves as a crucial starting material for the synthesis of various biologically active molecules. It is particularly noted for its use in preparing sphingosine 1-phosphate (S1P) receptor modulators, which are of interest in treating S1P1-mediated diseases.[1] Furthermore, its structural framework is utilized in the development of agents targeting the central nervous system (CNS), with potential applications as antidepressants, anxiolytics, and antipsychotics.[2]

This guide aims to consolidate the essential technical information required for the effective handling, application, and analysis of this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [2][3][4] |

| Molecular Weight | 248.55 g/mol | [2][3][4][5] |

| CAS Number | 1307231-02-2 | [3][4][6] |

| Appearance | Not explicitly stated, typically a solid | [7] |

| Purity | ≥95% | [2][5] |

| Storage | Store in an inert gas at room temperature. | [2] |

The molecular structure consists of a dihydroindene core with a bromine atom at the 4-position and an amine group at the 1-position in the (R)-configuration, supplied as a hydrochloride salt.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While specific proprietary synthesis routes are not always publicly available, general synthetic strategies for similar compounds often involve the following key transformations.

A potential synthetic pathway could start from a substituted indanone. Bromination of the aromatic ring followed by asymmetric reduction of the ketone or resolution of a racemic amine are common strategies to introduce the desired stereochemistry.

Illustrative Synthetic Workflow:

Note: The synthesis of brominated indane derivatives can be complex. For instance, the bromination of 4-chloro-1-indanone has been shown to occur on the cyclopentanone ring, highlighting the importance of carefully chosen reaction conditions to achieve the desired regioselectivity.[8]

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. These methods are crucial for quality control in both research and manufacturing settings.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks for aromatic, aliphatic, and amine protons. |

| ¹³C NMR | Structural confirmation | Distinct signals for each carbon atom in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free base (C₉H₁₀BrN) at m/z 212.09.[9] |

| Chiral HPLC | Enantiomeric purity determination | Separation of the (R) and (S) enantiomers to confirm the enantiomeric excess. |

| Elemental Analysis | Confirmation of elemental composition | Percentages of C, H, Br, Cl, and N should align with the calculated values for C₉H₁₁BrClN. |

Applications in Drug Discovery and Development

This compound serves as a vital fragment and structural basis for the design and synthesis of novel drug candidates.[10] Its primary applications lie in its role as a key intermediate for compounds targeting various physiological pathways.

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: This compound is a building block for molecules with potential antidepressant, anxiolytic, and antipsychotic activities.[2] Its structure is valuable for creating new drug candidates that interact with neurotransmitter receptors, particularly those in the serotonin and dopamine pathways.[2]

-

S1P1 Receptor Modulation: It is used in the preparation of sphingosine 1-phosphate receptor modulators, which have therapeutic potential in S1P1-mediated diseases.[1]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12]

-

Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere and protect from direct sunlight.[13]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[11][12] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell.[11]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a foundation for the synthesis of a wide range of compounds with potential therapeutic applications, particularly in the areas of CNS disorders and S1P receptor modulation. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the pursuit of novel therapeutics.

References

-

CymitQuimica. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.

-

MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

-

ChemScene. 4-Bromo-2,3-dihydro-1H-inden-1-amine.

-

BioCat GmbH. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.

-

Fisher Scientific. SAFETY DATA SHEET.

-

gbw.org.cn. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.

-

CRO SPLENDID LAB. 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.

-

ChemUniverse. (s)-4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride.

-

ChemicalBook. This compound.

-

Echemi. 4-bromo-2,3-dihydro-1H-inden-1-amine Safety Data Sheets.

-

PubChemLite. 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride.

-

Enamine. safety data sheet.

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.

-

Fisher Scientific. 4-Bromoaniline - SAFETY DATA SHEET.

-

Bide Pharmatech Ltd. This compound CAS NO.1228556-71-5.

Sources

- 1. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride [cymitquimica.com]

- 2. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 3. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochlorid-æ åå-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound | 1307231-02-2 [amp.chemicalbook.com]

- 7. This compound, CasNo.1228556-71-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. biocat.com [biocat.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Executive Summary

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a crucial chiral building block in medicinal chemistry, particularly valued as a key intermediate in the development of novel agents targeting the central nervous system (CNS).[1][2] Its rigid, bicyclic structure and defined stereochemistry make it an ideal scaffold for designing selective and potent pharmaceuticals. This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthesis pathway for this compound. We will dissect a field-proven, multi-step synthesis that begins with the construction of the indanone core, proceeds through the generation of a racemic amine, and culminates in a classical chiral resolution to isolate the desired (R)-enantiomer. Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process considerations to ensure reproducibility and high purity.

Introduction: Significance and Synthetic Strategy

The indane framework is a privileged scaffold in drug discovery, appearing in numerous bioactive molecules.[3][4] The specific enantiomer, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, provides a synthetically versatile handle—the primary amine—and a site for further functionalization—the bromine atom—allowing for extensive structure-activity relationship (SAR) studies.[1] Its applications range from intermediates for potential antidepressant and anxiolytic agents to research tools for probing neurotransmitter receptor interactions.[1]

The synthesis of a single enantiomer of a chiral amine can be approached in two primary ways: direct asymmetric synthesis or the resolution of a racemic mixture. While direct asymmetric methods, such as the enantioselective reduction of ketones or imines, are elegant, they often require specialized catalysts and extensive optimization.[5][6] A more classical, yet highly reliable and industrially scalable approach, involves the synthesis of the racemic amine followed by chiral resolution. This method, detailed herein, offers high fidelity and control over the final product's enantiomeric purity.

Our selected pathway involves three principal stages:

-

Synthesis of the Key Intermediate: Formation of 4-Bromo-1-indanone via intramolecular Friedel-Crafts acylation.

-

Formation and Resolution: Conversion of the indanone to a racemic amine, followed by chiral resolution using a diastereomeric salt formation technique.

-

Final Salt Formation: Isolation of the pure (R)-enantiomer and conversion to its stable hydrochloride salt.

Retrosynthetic Analysis

A logical breakdown of the synthesis reveals a convergent and efficient pathway starting from commercially available materials.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Core Scaffold: 4-Bromo-1-indanone

The foundational step is the construction of the 4-bromo-1-indanone ring system. This is efficiently achieved through an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[3][7] The reaction proceeds by first converting the carboxylic acid to a more reactive acid chloride, which then undergoes cyclization in the presence of a strong Lewis acid catalyst.

Mechanism Insight: The carboxylic acid is activated by thionyl chloride (SOCl₂) to form the corresponding acyl chloride. In the presence of aluminum chloride (AlCl₃), the acyl chloride forms a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ketone ring and regeneration of the catalyst.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone (2)

-

Acid Chloride Formation: To a solution of 3-(2-Bromophenyl)propanoic acid (1) (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE), add thionyl chloride (2.5 equiv). Heat the mixture to reflux for 12-24 hours until the reaction is complete (monitored by TLC or GC/MS).

-

Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent.

-

Friedel-Crafts Cyclization: Dissolve the crude acid chloride residue in dichloromethane (DCM). In a separate flask, prepare a stirred suspension of anhydrous aluminum chloride (1.65 equiv) in DCM, cooled in an ice bath.

-

Addition and Reaction: Add the acid chloride solution dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 27°C.[7] After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield 4-bromo-1-indanone (2) as an off-white solid.[7]

| Reagent/Parameter | Molar Equiv. | Typical Conditions | Expected Yield |

| 3-(2-Bromophenyl)propanoic acid | 1.0 | - | - |

| Thionyl Chloride | 2.5 | Reflux in DCE, 24h | >95% (crude acid chloride) |

| Aluminum Chloride | 1.65 | 0°C to RT in DCM, 3h | 85-90%[7] |

Part II: From Ketone to Chiral Amine

This section details the conversion of the achiral ketone into the target chiral amine hydrochloride through a robust resolution-based strategy.

Step 2a: Synthesis of Racemic (±)-4-Bromo-2,3-dihydro-1H-inden-1-amine

A common and effective method to synthesize the racemic amine is via an oxime intermediate. The ketone is first reacted with hydroxylamine to form 4-bromo-1-indanone oxime, which is then reduced to the primary amine.

Experimental Protocol: Reductive Amination

-

Oximation: In a reaction vessel, combine 4-bromo-1-indanone (2) (1.0 equiv), hydroxylamine hydrochloride (2.0 equiv), and ethanol. Add a 20% aqueous solution of sodium hydroxide to basify the mixture. Heat the reaction at reflux for 30-60 minutes, monitoring by TLC.[8]

-

Reduction: After cooling the oxime-containing mixture, add additional ethanol and a 45% aqueous sodium hydroxide solution. In a controlled manner, add Raney Nickel catalyst in portions, maintaining the temperature between 50-55°C.[8] Stir the reaction at this temperature for approximately 8 hours until the reduction is complete.

-

Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield crude racemic (±)-4-bromo-2,3-dihydro-1H-inden-1-amine (3).

Step 2b: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a powerful technique for separating enantiomers on a preparative scale.[9] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[10]

A commonly used and effective resolving agent for amines is L-(+)-tartaric acid.

Caption: Workflow for chiral resolution.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine (3) (1.0 equiv) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equiv) in the same solvent, heating gently if necessary.

-

Crystallization: Add the tartaric acid solution to the amine solution. The diastereomeric salt of the (R)-amine may begin to precipitate. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization of the less soluble diastereomer.

-

Isolation: Collect the precipitated solid by vacuum filtration. This solid is the diastereomeric salt of the desired (R)-enantiomer. The mother liquor will be enriched in the (S)-enantiomer's salt.

-

Recrystallization (Optional): To enhance enantiomeric purity, the collected salt can be recrystallized from a fresh portion of the hot solvent.

Part III: Isolation and Final Product Formation

Experimental Protocol: Liberation of Free Amine and HCl Salt Formation

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the pH is >12. This deprotonates the amine and dissolves the tartaric acid in the aqueous layer.

-

Extraction: Extract the liberated free (R)-amine into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the purified (R)-4-bromo-2,3-dihydro-1H-inden-1-amine (4) as an oil or low-melting solid.

-

Hydrochloride Salt Formation: Dissolve the free amine (4) in a suitable solvent such as isopropanol or diethyl ether. Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

Isolation of Final Product: The hydrochloride salt will precipitate. Stir the resulting slurry for a short period, then collect the solid by vacuum filtration. Wash the solid with cold solvent and dry under vacuum to yield this compound (5) as a stable, crystalline solid.[11][12]

Characterization and Quality Control

The identity, purity, and enantiomeric excess (e.e.) of the final product must be rigorously confirmed.

-

Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of the final compound.

-

Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the standard method for quantifying the ratio of the (R)- and (S)-enantiomers, ensuring the final product meets the required stereochemical purity (>99% e.e. is often required for pharmaceutical applications).

Conclusion

The synthetic pathway detailed in this guide represents a robust, scalable, and well-documented method for producing high-purity this compound. By starting with the reliable Friedel-Crafts cyclization to build the indanone core and employing a classical chiral resolution, this approach provides excellent control over the final product's quality and stereochemistry. This makes it a highly valuable procedure for researchers and drug development professionals requiring access to this important chiral building block.

References

- IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

-

ResearchGate. (2007). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]

-

PubMed. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Retrieved from [Link]

- Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.

-

CRO SPLENDID LAB. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. Retrieved from [Link]

-

Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

PubMed. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Retrieved from [Link]

-

University of Groningen. (n.d.). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones. Retrieved from [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

eScholarship.org. (2024, December 23). Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions. Retrieved from [Link]

-

Nanjing Winsome Chemical Limited. (n.d.). 4-Bromo-1-indanone. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. Retrieved from [Link]

-

National Institutes of Health. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

Sources

- 1. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 2. biocat.com [biocat.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. escholarship.org [escholarship.org]

- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. pharmtech.com [pharmtech.com]

- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 12. This compound | 1307231-02-2 [amp.chemicalbook.com]

Technical Guide: A Comprehensive Analysis of the Solubility Profile of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and the reliability of in-vitro assay results.[1][2][3] (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a key structural intermediate used in the synthesis of novel central nervous system (CNS) agents.[4][5] As such, a thorough understanding of its solubility characteristics is not merely an academic exercise but a critical prerequisite for successful drug discovery and formulation. This guide provides a comprehensive framework for characterizing the solubility profile of this compound. It details the underlying principles of thermodynamic and kinetic solubility, provides robust, step-by-step experimental protocols, and explores the key physicochemical factors—most notably pH—that govern the dissolution behavior of this amine hydrochloride salt. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to generate a complete and actionable solubility profile, thereby de-risking development and enabling rational formulation design.

Introduction: The Critical Role of Solubility in Drug Development

This compound serves as a vital building block in medicinal chemistry, particularly for compounds targeting neurotransmitter pathways.[4] As with any API candidate, its journey from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is paramount. Poor solubility can lead to a cascade of development issues, including:

-

Compromised Bioavailability: Insufficient solubility can limit absorption from the gastrointestinal tract, reducing oral bioavailability and therapeutic efficacy.[6]

-

Unreliable Bioassay Data: Low solubility can cause compound precipitation in in-vitro assays, leading to unpredictable results and false negatives.[1][2]

-

Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is a significant challenge, often requiring complex and costly formulation strategies.[6]

This guide, therefore, presents a systematic approach to fully characterize the solubility of this compound. We will differentiate between the two key types of solubility measurements—thermodynamic and kinetic—and provide detailed protocols for their determination.

Physicochemical Profile and Expected Behavior

A foundational understanding of the molecule's properties is essential to predict and interpret its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [4][7] |

| Molecular Weight | 248.55 g/mol | [4][7] |

| CAS Number | 1307231-02-2 | [7][8] |

| Compound Type | Hydrochloride salt of a primary amine | Inferred |

| Predicted pKa | ~9-10 (for the conjugate acid) | Inferred from similar amine structures |

As a hydrochloride salt of a primary amine, the solubility of this compound is expected to be highly dependent on pH.[9][10] The protonated amine (the conjugate acid, R-NH₃⁺) will be the predominant species at low pH, which is generally highly water-soluble. As the pH increases to approach and surpass the pKa, the equilibrium will shift towards the un-ionized, free base form (R-NH₂), which is typically much less soluble in aqueous media.[11][12] This relationship is fundamental to understanding its behavior in different physiological environments and during formulation.

Caption: pH-dependent equilibrium of an amine hydrochloride.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Solubility is not a single value but a concept that must be measured under specific conditions. In drug discovery, two types of measurements are critical: thermodynamic and kinetic solubility.[13][14]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound, defined as the concentration of a saturated solution when the dissolved solute is in equilibrium with its solid (crystalline) form.[13][15] This measurement requires longer incubation times (e.g., 24 hours or more) to ensure equilibrium is reached.[1][15] It is the gold standard for lead optimization and formulation development.[2]

-

Kinetic Solubility: This is a measure of how much of a compound, typically added from a high-concentration DMSO stock solution, can dissolve in an aqueous buffer before it precipitates.[2][14][16] The incubation times are much shorter (e.g., 2 hours).[1][17] This high-throughput method is ideal for the early stages of drug discovery to quickly flag potential solubility issues.[1][16]

Experimental Protocols for Solubility Determination

The following sections provide detailed, standardized protocols for measuring both thermodynamic and kinetic solubility.

Protocol: Thermodynamic (Equilibrium) Solubility Assay via Shake-Flask Method

This method determines the saturation solubility of the solid crystalline compound and is considered the definitive measure.[15]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

-

This compound (solid powder)

-

Glass vials (e.g., 1.5 mL)[15]

-

Thermomixer or orbital shaker

-

Aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8)

-

Filtration device (e.g., Millipore Multiscreen solubility filter plates)[1] or centrifuge

Methodology:

-

Compound Addition: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.[15]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[15]

-

Equilibration: Seal the vials and place them in a thermomixer or shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) with vigorous agitation for at least 24 hours to ensure equilibrium is reached.[15]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Filtration: Pass the suspension through a low-binding filter plate.[1]

-

Centrifugation: Centrifuge the vial at high speed and carefully collect the supernatant.

-

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the saturated filtrate/supernatant and the calibration standards using a validated HPLC-UV or LC-MS/MS method.[13]

-

Data Analysis: Calculate the concentration of the compound in the saturated solution by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility Assay via Nephelometry or UV Absorbance

This high-throughput method is used for rapid screening by measuring the concentration at which the compound precipitates from a DMSO stock solution.[14][17]

Objective: To rapidly assess the solubility of the compound when introduced from a concentrated organic stock into an aqueous buffer.

Materials:

-

This compound (dissolved in 100% DMSO, e.g., 10 mM stock)[16][17]

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (clear for UV, black for nephelometry)

-

Nephelometer (for light scattering) or UV Plate Reader[1][17]

-

Automated liquid handling system (recommended)

Methodology:

-

Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[17] For a concentration curve, perform serial dilutions in DMSO first.

-

Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).[17]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[1][17]

-

Detection & Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[14][17]

-

Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate and compare it to standards to determine the concentration of the dissolved compound.[14][17]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Key Factors Influencing Solubility

Effect of pH

As previously discussed, pH is the most critical factor governing the solubility of an amine hydrochloride.[9][10] The Henderson-Hasselbalch equation can be used to model this relationship.[12] A full pH-solubility profile should be generated by performing the thermodynamic solubility assay in a series of buffers ranging from acidic (e.g., pH 1-2) to basic (e.g., pH 8-9). The solubility is expected to be high at acidic pH and decrease sharply as the pH approaches and exceeds the pKa of the amine.[11]

Common Ion Effect

The solubility of a salt can be decreased by the presence of a solution that contains an ion in common with the salt.[9][18] In this case, the presence of a high concentration of chloride ions (Cl⁻) in the solution could potentially decrease the solubility of this compound.[9][18] This can be relevant in certain high-chloride physiological environments or specific formulations. This effect can be tested by measuring solubility in buffers with and without added sodium chloride.[9]

Data Interpretation and Presentation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.

Table 2: Example Solubility Profile for this compound

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 0.1 N HCl | 1.2 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | Phosphate Buffer | 6.5 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | PBS | 7.4 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | PBS | 7.4 | 37 | Hypothetical Value | Hypothetical Value |

| Kinetic | PBS | 7.4 | 25 | Hypothetical Value | Hypothetical Value |

Conclusion

A comprehensive characterization of the solubility profile of this compound is an indispensable step in its evaluation as a pharmaceutical intermediate. By employing the robust thermodynamic (shake-flask) and high-throughput kinetic assays detailed in this guide, researchers can gain critical insights into its dissolution behavior. The data generated, particularly the pH-solubility profile, will directly inform decisions related to formulation, animal dosing vehicle selection, and the interpretation of biological assay data. A proactive and thorough investigation of solubility mitigates downstream risks and is a hallmark of a well-executed drug discovery program.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Al-Sanea, M. M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

-

MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]

-

CRO SPLENDID LAB. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. [Link]

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

-

Sanghvi, T., & Yalkowsky, S. H. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 5. biocat.com [biocat.com]

- 6. evotec.com [evotec.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. This compound | 1307231-02-2 [amp.chemicalbook.com]

- 9. ajdhs.com [ajdhs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of bromo-indan-amine derivatives

An In-Depth Technical Guide to the Biological Activity of Bromo-Indan-Amine Derivatives

Abstract

This technical guide offers a comprehensive exploration of the multifaceted biological activities of bromo-indan-amine derivatives. As a class of compounds possessing a privileged structural scaffold, these molecules have garnered significant attention in the fields of neuroscience and medicinal chemistry. We delve into their primary mechanisms of action, focusing on their potent inhibitory effects on monoamine oxidases (MAO), their modulation of serotonergic and dopaminergic systems, and their emerging neuroprotective properties. This document is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also detailed experimental protocols and data-driven insights to facilitate further investigation and therapeutic development.

Part 1: Introduction to Bromo-Indan-Amine Derivatives

The indan-amine framework, characterized by a benzene ring fused to a cyclopentane ring bearing an amine group, is a cornerstone in the design of centrally acting agents.[1] This scaffold's rigid structure provides a defined orientation for pharmacophoric features, enabling precise interactions with biological targets. The introduction of a bromine atom to this structure significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, which can profoundly impact binding affinity, selectivity, and metabolic stability.

Bromo-indan-amine derivatives and their close structural relatives, bromo-indanone derivatives, have shown promise as leads for treating a range of neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression.[2][3] Their therapeutic potential stems from their ability to modulate the levels of key neurotransmitters—norepinephrine, serotonin, and dopamine—by interacting with the enzymes and transporters that regulate their synaptic concentrations.[2]

Part 2: Potent Inhibition of Monoamine Oxidase (MAO)

One of the most well-documented activities of indan-amine and indanone derivatives is the inhibition of monoamine oxidases (MAO). These enzymes, existing in two isoforms (MAO-A and MAO-B), are critical for the degradation of monoamine neurotransmitters.[4] Inhibition of MAO increases the synaptic availability of these neurotransmitters, a proven therapeutic strategy for depression and neurodegenerative disorders.[5] Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[5]

Mechanism of Action: Targeting the Flavin Cofactor

Bromo-indan-amine derivatives often act as potent inhibitors of MAO. The indanone series, for instance, has yielded compounds with high specificity for MAO-B.[3][6] The mechanism involves binding to the active site of the enzyme, which houses a flavin adenine dinucleotide (FAD) cofactor. The inhibitor molecule positions itself within the active site cavity, preventing the substrate (e.g., dopamine, serotonin) from accessing the FAD cofactor, thereby blocking the oxidative deamination process. Structure-activity relationship (SAR) studies on related 2-heteroarylidene-1-indanone derivatives have shown that bromo-substitution on a furan ring can significantly enhance MAO-B inhibitory activity.[6]

Caption: MAO inhibition by bromo-indan-amine derivatives.

Quantitative Data: MAO-B Inhibitory Potency

The following table summarizes the inhibitory potency (IC₅₀) of representative indanone derivatives, highlighting the impact of bromo-substitution on MAO-B inhibition. Lower IC₅₀ values indicate higher potency.

| Compound ID | Key Structural Features | Target | IC₅₀ (µM) | Reference |

| Example 1 | 2-(5-bromo-2-furan)-methylene-1-indanone | MAO-B | 0.0044 | [6] |

| Example 2 | 2-(5-methyl-2-furan)-methylene-1-indanone | MAO-B | 0.0051 | [6] |

| Example 3 | 2-benzylidene-5-hydroxy-1-indanone (B-ring: 4-bromo) | MAO-B | <0.1 | [3] |

| Example 4 | 2-benzylidene-1-indanone | MAO-B | <2.74 | [3] |

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory effects of test compounds on recombinant human MAO-A and MAO-B.[7]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.[5]

-

Kynuramine (substrate).[4]

-

Test bromo-indan-amine derivatives and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[5]

-

Phosphate buffer (pH 7.4).

-

96-well microplate reader with fluorescence detection.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a dilution series of the test compounds and reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in phosphate buffer to the desired working concentration.

-

Assay Reaction: a. To each well of a 96-well plate, add 50 µL of phosphate buffer. b. Add 25 µL of the test compound dilution or control vehicle. c. Add 25 µL of the diluted enzyme solution. d. Pre-incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of the kynuramine substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH). Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-